2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furan-pyrrole core with a carboxylic acid group at position 5 and a chlorine substituent at position 2. The parent compound, 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN), is a known inhibitor of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, a co-agonist of the NMDA receptor (NMDAR). Inhibition of DAAO elevates D-serine levels, enhancing NMDAR-mediated synaptic plasticity and cognitive functions .
Properties
CAS No. |
332099-29-3 |
|---|---|
Molecular Formula |
C7H4ClNO3 |
Molecular Weight |
185.6 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a pyrrole derivative under specific conditions. For example, the reaction of 2-chlorofuran with pyrrole-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted furo[3,2-b]pyrrole derivatives .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 185.56 g/mol
- SMILES : C1=C(NC2=C1OC(=C2)Cl)C(=O)O
- InChIKey : AFEBFEJAYWJLIR-UHFFFAOYSA-N
Chemical Research Applications
2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules with specific properties.
Synthesis and Derivatives
- The compound can be synthesized through various methods, including condensation reactions involving appropriate precursors under controlled conditions. This versatility facilitates the creation of derivatives that can exhibit enhanced properties or activities.
Case Study: Synthesis of Antibacterial Derivatives
A study demonstrated the synthesis of multiple derivatives of furo[3,2-b]pyrrole compounds, including 2-chloro derivatives. These derivatives were evaluated for their antibacterial activities against Escherichia coli and Micrococcus luteus, showing promising results that suggest potential applications in developing new antibacterial agents .
Biological Applications
The compound has been investigated for its biological activities, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that certain derivatives of furo[3,2-b]pyrrole exhibit significant antibacterial activity. For instance, compounds derived from this compound were found to inhibit bacterial growth effectively, with mechanisms potentially involving enzyme inhibition or receptor occupation .
Anticancer Potential
The structural features of this compound suggest it may interact with biological targets relevant to cancer therapy. Preliminary studies are exploring its potential as a lead compound in drug development aimed at targeting specific cancer cell lines.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is being explored for its therapeutic potential.
Drug Development
The compound's unique properties make it a candidate for further investigation in drug development pipelines. Its ability to modulate biological pathways suggests possible applications in treating various diseases, including infections and cancer.
Industrial Applications
Beyond research and medicinal uses, this compound also has potential applications in materials science.
Advanced Materials Development
The unique chemical structure allows for the incorporation of this compound into advanced materials that may possess desirable electrical or optical properties. This could lead to innovations in fields such as electronics or photonics.
Mechanism of Action
The mechanism of action of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Core Heterocycle Modifications
Notes:
Derivatives: Functional Group Modifications
Functional Comparison in DAAO Inhibition
- SUN (Parent Compound) : Reduces DAAO activity by >50% in rodents, increasing hippocampal D-serine levels and enhancing NMDAR-dependent long-term potentiation (LTP) and memory consolidation .
- 2-Chloro Derivative : Chlorine’s electronegativity may strengthen hydrogen bonding with DAAO’s FAD cofactor, improving inhibitory potency (theorized).
- 2-Bromo Derivative : Bromine’s larger size could reduce binding efficiency but increase half-life due to slower metabolism .
Cognitive Enhancement
Biological Activity
2-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H4ClNO3
- SMILES : C1=C(NC2=C1OC(=C2)Cl)C(=O)O
- InChI : InChI=1S/C7H4ClNO3/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from furo[3,2-b]pyrrole derivatives. The process often includes hydrolysis and decarboxylation steps to yield the final product, as described in various studies .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Escherichia coli : Minimum inhibitory concentration (MIC) values were reported in the range of 50 µM.
- Micrococcus luteus : The compound showed promising activity with MIC values indicating effective antibacterial properties .
Analgesic and Anti-inflammatory Effects
Studies have demonstrated that derivatives of furo[3,2-b]pyrrole, including this compound, possess analgesic and anti-inflammatory activities. These effects are attributed to the compound's ability to inhibit specific enzymes involved in pain pathways .
Neuroprotective Potential
The compound has also shown potential in neuroprotection by inhibiting D-amino acid oxidase (DAO), which is relevant in treating neurodegenerative diseases such as schizophrenia. This property highlights its potential as a therapeutic agent in neurology .
Case Studies
Q & A
Basic Research Questions
Q. How can the structure of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare observed chemical shifts with predicted values from computational models (e.g., density functional theory). For example, the carboxylic acid proton typically appears at δ 10–12 ppm in DMSO-d6 .
- IR Spectroscopy : Identify characteristic bands for the carboxylic acid group (~1700 cm⁻¹) and chloro-substituted aromatic systems .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₇H₄ClNO₃) via exact mass analysis.
Q. What are the optimal synthetic routes for this compound?
- Key Steps :
Chlorination : Introduce the chloro substituent at position 2 using POCl₃ or N-chlorosuccinimide under anhydrous conditions .
Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl esters) with NaOH or LiOH in aqueous THF .
- Catalysts : Use Lewis acids like AlCl₃ to enhance regioselectivity during cyclization of the furo-pyrrole core .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the chloro group .
- Safety Protocols :
- Wear nitrile gloves and goggles to avoid skin/eye irritation (H315, H319) .
- Use fume hoods to minimize inhalation risks (H335) .
Advanced Research Questions
Q. What challenges arise in controlling regioselectivity during functionalization of the furo-pyrrole core?
- Issue : Competing reactions at positions 2, 3, and 5 due to electron-rich aromatic systems.
- Solutions :
- Directed Metalation : Use directing groups (e.g., boronic esters) to guide substitutions .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .
Q. How can computational methods aid in studying the bioactivity of this compound?
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the carboxylic acid group’s role in hydrogen bonding .
- ADMET Prediction : Evaluate pharmacokinetics (e.g., logP, bioavailability) with tools like SwissADME to prioritize in vitro testing .
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity in the fused ring system.
- X-ray Crystallography : Obtain single-crystal structures to validate stereochemistry and substituent positions (see analogous studies in ).
Q. How does pH affect the stability and reactivity of this compound?
- Experimental Design :
- Conduct accelerated stability studies at pH 3–9 (buffered solutions, 40°C). Monitor degradation via HPLC.
- Key Insight : The carboxylic acid group may deprotonate at pH > 5, altering solubility and reactivity .
Q. What strategies minimize byproducts during large-scale synthesis?
- Process Optimization :
- Use flow chemistry to control exothermic reactions (e.g., chlorination).
- Employ scavenger resins to trap unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
